molecular formula C8H6F2O3 B8725754 Methyl 4,5-difluoro-2-hydroxybenzoate

Methyl 4,5-difluoro-2-hydroxybenzoate

Cat. No.: B8725754
M. Wt: 188.13 g/mol
InChI Key: CEUYGAJZMUKAPE-UHFFFAOYSA-N
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Description

Methyl 4,5-difluoro-2-hydroxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 4- and 5-positions and a hydroxyl group at the 2-position. Such structural features make it relevant in pharmaceutical and agrochemical research, particularly in designing molecules with enhanced metabolic stability or bioactivity .

Properties

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

methyl 4,5-difluoro-2-hydroxybenzoate

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3

InChI Key

CEUYGAJZMUKAPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4,5-Dimethoxy-2-(Trifluoromethyl)benzoate

  • Structure : Shares the benzoate core but substitutes fluorine atoms with methoxy groups (4,5-positions) and adds a trifluoromethyl group at the 2-position.
  • Molecular Formula : C₁₁H₁₁F₃O₄ vs. C₈H₆F₂O₃ (target compound).
  • Key Differences :
    • The trifluoromethyl group increases lipophilicity and steric bulk compared to the hydroxyl group in the target compound.
    • Methoxy groups are electron-donating, which contrasts with the electron-withdrawing fluorine atoms in the target compound. This difference alters reactivity in electrophilic substitution reactions .

Methyl Salicylate

  • Structure : Aromatic ester with a hydroxyl group at the 2-position but lacks fluorine substituents.
  • Physicochemical Properties :
    • Methyl salicylate has higher volatility (vapor pressure: ~0.1 mmHg at 25°C) compared to fluorinated analogs due to reduced molecular weight and polarity.
    • Fluorine in the target compound enhances thermal stability and decreases susceptibility to hydrolysis .

Sulfonylurea Methyl Esters (e.g., Metsulfuron-Methyl)

  • Structure : Benzoate esters with sulfonylurea side chains and variable substituents (e.g., methoxy, methyl groups).
  • Functional Comparison: Fluorine in the target compound may improve resistance to enzymatic degradation compared to non-fluorinated sulfonylureas. Sulfonylureas prioritize herbicidal activity, while the hydroxyl group in the target compound could enable hydrogen bonding in drug-receptor interactions .

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structure : Aliphatic esters derived from diterpene acids, lacking aromaticity.
  • Application Context: Diterpene esters are often used in resinous or antimicrobial applications, whereas the target compound’s aromaticity and fluorine substituents suit it for synthetic chemistry or medicinal intermediates .

Table 1: Comparative Properties of Methyl Benzoate Derivatives

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C, estimated) LogP (estimated)
Methyl 4,5-difluoro-2-hydroxybenzoate C₈H₆F₂O₃ 188.13 4,5-F; 2-OH 280–300 1.8
Methyl 4,5-dimethoxy-2-(trifluoromethyl)benzoate C₁₁H₁₁F₃O₄ 264.20 4,5-OCH₃; 2-CF₃ 320–340 3.2
Methyl Salicylate C₈H₈O₃ 152.15 2-OH 222 2.1
Metsulfuron-Methyl C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea side chain Decomposes >200 1.7

Notes:

  • Fluorine atoms in the target compound increase polarity and thermal stability compared to methyl salicylate.
  • The trifluoromethyl group in the dimethoxy analog enhances lipophilicity (higher LogP), favoring membrane permeability .

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